4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel-
Description
The compound 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- (CAS: 6319-06-8) is a bicyclo[2.2.1]heptane-based dicarboximide with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Its structure features a rigid norbornene backbone with two carbonyl groups in the exo configuration, stabilized by stereochemistry (3aR,4S,7R,7aS). This compound is a key intermediate in synthesizing pharmaceuticals like lurasidone and is used in organic synthesis due to its reactivity in Diels–Alder and alkylation reactions .
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/2C9H9NO2/c2*11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h2*1-2,4-7H,3H2,(H,10,11,12)/t2*4-,5+,6-,7+ |
InChI Key |
COPLCINPMFGGFP-IBKAJFNOSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O.C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O.C1C2C=CC1C3C2C(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Followed by Imidization
The most common route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride or maleimide derivatives. This method exploits the strained norbornene system to generate the bicyclic framework.
Reaction Steps:
- Diels-Alder Cycloaddition : Cyclopentadiene reacts with maleic anhydride under thermal conditions (80–120°C) to form the endo-norbornene adduct.
- Imidization : The anhydride intermediate undergoes ammonolysis or condensation with amines to yield the dicarboximide.
Example Protocol:
- Reactants : Freshly cracked cyclopentadiene (1.2 eq), maleic anhydride (1.0 eq)
- Conditions : Toluene reflux (110°C, 12 h), followed by treatment with aqueous ammonia (25% w/w) at 60°C for 6 h.
- Yield : 68–72% after recrystallization from ethanol.
Stereochemical Control:
The endo selectivity of the Diels-Alder reaction ensures the desired rel-(3aR,4S,7R,7aS) configuration. X-ray crystallography confirms the bicyclic structure’s stereochemistry.
Epoxidation and Ring-Opening of Norbornene Derivatives
An alternative method involves epoxidation of norbornene precursors, followed by ring-opening reactions to install functional groups.
Key Steps:
- Epoxidation : Treatment of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione with meta-chloroperbenzoic acid (mCPBA) forms an epoxide.
- Ring-Opening : The epoxide reacts with nucleophiles (e.g., amines, alcohols) to introduce substituents.
Experimental Data:
Microwave-Assisted Retro-Diels-Alder Reaction
Recent advances utilize microwave irradiation to accelerate retro-Diels-Alder reactions, enabling efficient access to enantiopure derivatives.
Procedure:
- Domino Ring-Closure : Norbornene 2-aminohydroxamic acid undergoes cyclization under microwave conditions (150°C, 20 min).
- Retro-Diels-Alder : The intermediate undergoes thermal cleavage to yield the target compound.
Outcomes:
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective synthesis of the rel-(3aR,4S,7R,7aS) isomer.
Comparative Analysis of Preparation Methods
Critical Considerations in Synthesis
- Cyclopentadiene Stability : Freshly cracked cyclopentadiene is essential to avoid dimerization, which lowers reactivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve imidization yields compared to non-polar solvents.
- Temperature Control : Excessive heat during Diels-Alder reactions promotes exo adduct formation, reducing stereochemical purity.
Chemical Reactions Analysis
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | Palladium on activated carbon (Pd/C) |
| Solvent | Methanol |
| Atmosphere | Hydrogen gas |
| Pressure | Autoclave conditions |
| Yield | 91.4% |
This method highlights the importance of catalyst selection and reaction conditions for scalability and efficiency .
Functional Group Reactivity
The compound’s bicyclic isoindole structure and functional groups enable diverse chemical transformations:
Hydrogenation and Reduction
The methano bridge and imide groups undergo hydrogenation, particularly under catalytic conditions. For example, hydrogenation with Pd/C in methanol is critical for synthesizing derivatives like lurasidone, an antipsychotic medication .
Substitution Reactions
The imide nitrogen and carbonyl groups participate in nucleophilic substitution. For instance, aminomethylation reactions using formaldehyde and N-arylpiperazines yield derivatives with potential pharmacological activity .
Hydrolysis
The imide groups are susceptible to hydrolysis under acidic or basic conditions, forming amides or carboxylic acids. This reactivity is leveraged in modifying the compound’s solubility and bioavailability.
Biological Activity and Reaction Implications
The compound’s reactivity influences its biological applications:
Pharmacological Targets
Derivatives exhibit activity at serotonin receptors (e.g., 5-HT1A) and serine/threonine phosphatases (PP1, PP2A), modulating neurotransmitter systems and cellular pathways.
Structural Modifications
Reactions like bromination or substitution at positions 5 and 6 enhance biological potency. For example, dibromo derivatives show improved antitumor and neuroprotective properties.
Comparative Analysis of Reaction Types
Research Findings
Scientific Research Applications
Applications in Pharmaceutical Research
-
Intermediate for Lurasidone Synthesis :
- This compound is notably used as an intermediate in the synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and depressive episodes associated with bipolar disorder. The synthesis pathway often involves the transformation of this compound into various derivatives that exhibit the desired pharmacological activity .
-
Potential in Organic Synthesis :
- Beyond its use in Lurasidone production, 4,7-Methano-1H-isoindole-1,3(2H)-dione serves as a versatile building block in organic chemistry. Its unique structure allows for the development of new compounds with potential therapeutic effects. Researchers have explored its derivatives for various biological activities .
- Biological Activity Studies :
Case Study 1: Synthesis of Lurasidone Derivatives
In a study focusing on the synthesis of Lurasidone derivatives, researchers utilized 4,7-Methano-1H-isoindole-1,3(2H)-dione as a precursor. The compound was subjected to various chemical transformations leading to improved binding affinities and pharmacological profiles compared to the parent compound.
Case Study 2: Molecular Docking Studies
A molecular docking study evaluated several derivatives of 4,7-Methano-1H-isoindole-1,3(2H)-dione against specific targets associated with neuropsychiatric disorders. The results indicated promising interactions that could lead to the development of new therapeutics targeting similar pathways as Lurasidone .
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Sulfur-Containing Analogs
- Compound (3): (3aR,4R,7S,7aS)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3(2H)-dione Key Differences: Replaces the oxygen bridge with sulfur, introducing a thioether group. Impact: Higher molecular weight (C₁₄H₁₁NO₂S, 265.31 g/mol) and altered reactivity. Exhibits distinct IR peaks (1775 cm⁻¹ for carbonyl) and NMR shifts (δ 7.44–7.17 ppm for phenyl protons) .
- Compound (6): (3aR,4R,7S,7aS)-2-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3(2H)-dione Key Differences: Methyl substitution at the nitrogen and sulfur bridge. Molecular formula C₉H₉NO₂S (195.24 g/mol). Impact: Reduced steric hindrance compared to phenyl analogs. HRMS data shows a base peak at m/z 195.1317 .
Substituted Derivatives
- Acryloyl Phenyl Derivatives: Example: (3aR,4S,7R,7aS)-2-(4-((E)-3-arylacryloyl)phenyl)-tetrahydro-4,7-methanoisoindole-1,3-dione. Impact: Addition of acryloyl groups enhances π-π stacking and hydrogen bonding. Activity: Demonstrated anticancer (IC₅₀ = 8–12 µM against HeLa cells) and carbonic anhydrase inhibition (Kᵢ = 0.8–1.2 µM) .
- Pyrazoline Hybrids: Example: (3aR,4S,7R,7aS)-2-[4-(1-acetyl-5-arylpyrazol-3-yl)phenyl]-tetrahydro-4,7-methanoisoindole-1,3-dione. Impact: Pyrazoline rings introduce planar geometry, improving acetylcholinesterase inhibition (IC₅₀ = 0.3–0.7 µM) .
Methyl-Substituted Analogs
- (3aR,7aS)-rel-5,6-Dimethyl Derivative (CAS: 676363-71-6):
Structural and Functional Analysis
Stereochemical Variations
- Ethano vs. Methano Bridges: The 4,7-ethano analog (C₁₀H₁₁NO₂, 177.20 g/mol) shows a mass spectrum peak at m/z 177 (M⁺), differing from the methano variant (m/z 153) due to the extended bridge . Impact: Ethano bridges reduce ring strain, altering reactivity in cycloadditions.
Enantiomeric Pairs :
Biological Activity
4,7-Methano-1H-isoindole-1,3(2H)-dione, commonly referred to as a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- CAS Number : 39743-84-5
- Appearance : White to off-white powder
- Melting Point : Approximately 152°C
Research indicates that derivatives of isoindole compounds exhibit significant interactions with various biological targets. Notably, studies have shown that 4,7-Methano-1H-isoindole derivatives interact with key enzymes and pathways involved in inflammation and oxidative stress:
- Monoamine Oxidase B (MAO-B) : This enzyme is crucial for the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
- Cyclooxygenase-2 (COX-2) : As an enzyme responsible for the formation of prostanoids from arachidonic acid, COX-2 plays a significant role in inflammation. Inhibition of COX-2 can lead to reduced inflammatory responses .
- Nuclear Factor Kappa B (NF-KB) : This transcription factor is pivotal in regulating immune response and inflammation. Compounds that modulate NF-KB activity can have anti-inflammatory effects .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of 4,7-Methano-1H-isoindole derivatives suggests favorable absorption characteristics:
- Intestinal Absorption : Predicted to have suitable absorption rates.
- Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, making it a candidate for central nervous system disorders.
- CNS Permeability : Demonstrates potential for therapeutic effects in neurological conditions .
Biological Activity Overview
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of 4,7-Methano-1H-isoindole derivatives:
- Antioxidant Capacity : A study measured the total antioxidant capacity (TAC) of various isoindole derivatives, indicating that certain modifications enhance their antioxidant activity significantly .
- Pharmacological Testing : In vitro assays demonstrated that these compounds effectively inhibit MAO-B activity at micromolar concentrations, suggesting their potential use in treating conditions like Parkinson's disease .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3aR,4S,7R,7aS)-rel-4,7-Methano-1H-isoindole-1,3(2H)-dione while minimizing byproduct formation?
- Methodology : Use computational reaction path search methods (e.g., density functional theory, DFT) to predict intermediates and transition states, narrowing optimal conditions before lab experimentation . Monitor reaction progress via in-situ spectroscopic techniques (e.g., NMR, IR) to adjust parameters like temperature, solvent polarity, and catalyst loading.
- Key Data :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | Anhydrous THF |
Q. What characterization techniques are most reliable for confirming the stereochemistry of this compound?
- Methodology :
- X-ray crystallography for unambiguous stereochemical assignment (e.g., crystal structure analysis in ) .
- NMR spectroscopy : Compare experimental - and -NMR shifts with DFT-predicted spectra .
- Vibrational spectroscopy : Match IR/Raman peaks to computed vibrational modes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods for synthesis and purification due to potential respiratory irritants .
- Wear PPE (gloves, goggles) to prevent skin/eye contact.
- Store in airtight containers away from ignition sources (per SDS in ) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity in derivatives of this compound?
- Methodology :
- Perform multiscale modeling combining DFT (B3LYP/6-31G*) for electronic structure and molecular dynamics (MD) for solvent effects .
- Validate via energy decomposition analysis (EDA) to identify overlooked steric/electronic factors .
- Example : A 2024 study resolved conflicting cycloaddition yields by attributing discrepancies to solvent polarity effects not modeled in initial DFT calculations .
Q. What strategies address contradictions in spectroscopic data for structurally similar analogs?
- Methodology :
- Multi-technique validation : Cross-reference NMR, X-ray, and high-resolution mass spectrometry (HRMS) data .
- Dynamic NMR to detect conformational exchange broadening in crowded spectra .
Q. How can AI-driven tools enhance reaction design for novel derivatives of this compound?
- Methodology :
- Integrate COMSOL Multiphysics with AI for real-time simulation of reaction kinetics and thermodynamics .
- Use automated lab platforms (e.g., AI-controlled robotic systems) for high-throughput screening of catalysts .
- Data Table : AI-Optimized Reaction Parameters
| Parameter | AI-Predicted Value | Experimental Validation |
|---|---|---|
| Catalyst Loading | 2.5 mol% | 85% yield |
| Reaction Time | 4.2 hrs | 82% yield |
Theoretical and Methodological Considerations
Q. What quantum chemical methods are most accurate for modeling the electronic properties of this compound?
- Recommendations :
- DFT with B3LYP/6-31G * for balanced accuracy and computational cost .
- Post-Hartree-Fock methods (e.g., MP2, CCSD(T)) for critical non-covalent interactions .
- Limitations : DFT may underestimate steric effects in bicyclic systems; MD simulations can supplement .
Q. How to design experiments for elucidating reaction mechanisms involving this compound?
- Framework :
- Isotopic labeling (e.g., , ) to track atom migration .
- Kinetic isotope effects (KIE) to distinguish stepwise vs. concerted pathways .
- Case Study : A 2024 study used -labeling to confirm epoxide ring-opening as the rate-determining step in a derivative’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
